Inosamycin C

Description

Historical Discovery and Isolation from Streptomyces hygroscopicus

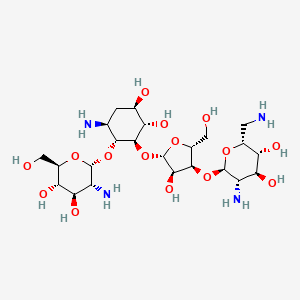

The discovery of inosamycin compounds represents a significant milestone in the exploration of novel aminocyclitol antibiotics. The inosamycin complex was first identified and isolated from Streptomyces hygroscopicus No. J296-21, a bacterial strain that was found to produce a complex of new antibiotics consisting of five distinct components designated as inosamycins A, B, C, D, and E. The initial discovery work revealed that these compounds constituted novel aminocyclitol antibiotics that exhibited structural relationships to well-known antibiotics such as neomycin, paromomycin, and ribostamycin, yet possessed unique distinguishing features.

The isolation process involved extensive fermentation studies of the producing organism, followed by sophisticated purification techniques to separate and characterize the individual components of the complex. The research team employed a combination of chemical degradation and spectroscopic studies to elucidate the structures of all five inosamycin components, with this compound being among the characterized compounds. The fermentation of Streptomyces hygroscopicus proved to be the primary method for obtaining these compounds, with the bacterial strain demonstrating consistent production of the antibiotic complex under controlled conditions.

The discovery process was particularly significant because it revealed a new class of aminocyclitol antibiotics that differed fundamentally from previously known compounds in this category. The research findings demonstrated that all inosamycin components, including this compound, contain 2-deoxy-scyllo-inosamine in place of 2-deoxystreptamine, which is the characteristic component found in known aminoglycoside antibiotics. This structural distinction marked inosamycins as a unique subgroup within the broader classification of aminocyclitol antibiotics.

The isolation and characterization work involved multiple research teams and represented a collaborative effort to understand the complete spectrum of bioactive compounds produced by this particular Streptomyces strain. The comprehensive analysis not only identified the individual components but also established their relative abundance within the complex, with detailed studies revealing the specific properties and characteristics of each compound, including this compound.

Taxonomic Classification of Producer Strain (ATCC 39150)

The producer organism responsible for inosamycin biosynthesis has been thoroughly characterized and classified within the bacterial taxonomy. Streptomyces hygroscopicus No. J296-21, which has been deposited in culture collections under the designation ATCC 39150, represents the definitive source of the inosamycin complex. This bacterial strain belongs to the genus Streptomyces, which is renowned for its prolific production of secondary metabolites, particularly antibiotics and other bioactive compounds.

Streptomyces hygroscopicus as a species was first described by Hans Laurits Jensen in 1931, establishing its place within the extensive Streptomyces genus. The species demonstrates remarkable biochemical diversity, with different strains capable of producing various chemical compounds and enzymes. The specific strain J296-21 has been particularly notable for its ability to produce the inosamycin complex, distinguishing it from other strains within the same species that may produce different secondary metabolites.

The taxonomic classification places this organism within the phylum Actinobacteria, class Actinobacteria, order Streptomycetales, family Streptomycetaceae, and genus Streptomyces. This classification reflects the organism's characteristics as a filamentous, gram-positive bacterium with high guanine plus cytosine content in its deoxyribonucleic acid. The species designation hygroscopicus refers to specific morphological and physiological characteristics that distinguish it from other Streptomyces species.

Properties

Molecular Formula |

C23H44N4O15 |

|---|---|

Molecular Weight |

616.6 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-5-amino-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3-amino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol |

InChI |

InChI=1S/C23H44N4O15/c24-2-7-13(32)15(34)10(26)21(37-7)41-19-9(4-29)39-23(17(19)36)42-20-12(31)6(30)1-5(25)18(20)40-22-11(27)16(35)14(33)8(3-28)38-22/h5-23,28-36H,1-4,24-27H2/t5-,6+,7+,8+,9+,10-,11+,12-,13-,14+,15-,16+,17+,18+,19+,20+,21+,22+,23-/m0/s1 |

InChI Key |

HRQVVDAXGRRDRM-BHNZIENWSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)CN)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)N)N |

Canonical SMILES |

C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CO)O)O)N)N |

Synonyms |

BMY-28162 BMY-28163 BMY-28164 BMY-28165 Bu-2659 inosamycin A inosamycin B inosamycin C inosamycin D inosamycins |

Origin of Product |

United States |

Preparation Methods

Strain Propagation and Inoculum Preparation

Initial cultures are grown on GAPY solid medium (glucose, asparagine, peptone, yeast extract) at 27°C for 7–10 days to ensure robust mycelial growth. For large-scale fermentation, vegetative mycelia are transferred to a suspension medium containing soluble starch, glucose, tryptone, beef extract, and calcium carbonate. The pH is maintained near neutral to support antibiotic synthesis, and aeration is achieved through rotary shaking at 230 rpm.

Table 1: Composition of Suspension Medium for Submerged Fermentation

| Component | Concentration (%, w/v) |

|---|---|

| Soluble starch | 2.4 |

| Glucose | 0.5 |

| Tryptone | 0.5 |

| Beef extract | 0.3 |

| Calcium carbonate | 0.4 |

Fermentation Parameters

Fermentation occurs at 35°C for 4–6 days, with periodic monitoring of biomass and antibiotic titers. The late-log phase typically coincides with peak aminocyclitol aminotransferase activity, a key enzyme in the biosynthetic pathway. Harvesting involves centrifugation (19,000 × g, 15 minutes) or filtration to separate mycelia from the broth.

Extraction of this compound from Fermentation Broth

This compound is extracted from the cell-free supernatant using a combination of solvent precipitation and ion-exchange chromatography.

Preliminary Isolation

The clarified broth is concentrated via rotary evaporation and treated with activated charcoal to remove pigments. Crude this compound is precipitated as its barium salt by adjusting the pH to 4.5 with barium hydroxide and adding cold ethanol. Alternatively, sodium salts are isolated at pH 7.0 for further processing.

Solvent Extraction and Adsorption

Polar solvents such as methanol-water mixtures (70:30, v/v) are employed to solubilize the antibiotic, followed by adsorption onto cation-exchange resins (e.g., Dowex 50, H+ form). Elution with 0.5 N HCl yields a partially purified fraction, which is neutralized and lyophilized.

Purification of this compound

Chromatographic techniques are critical for resolving this compound from related components (A, B, D, E) in the complex.

Ion-Exchange Chromatography

The crude extract is subjected to sequential chromatography on Dowex 50 (H+) and Dowex 1 (Cl−) columns. this compound elutes with water or dilute ammonia, exploiting its cationic nature and hydroxyl group interactions.

Table 2: Purification Steps for this compound

| Step | Conditions | Yield (%) |

|---|---|---|

| Barium precipitation | pH 4.5, 5 vol ethanol | 60–70 |

| Dowex 50 (H+) | 0.5 N HCl elution | 40–50 |

| Dowex 1 (Cl−) | Water elution | 30–40 |

| Preparative HPLC | C18 column, acetonitrile-water (25:75) | >95 purity |

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved via reversed-phase HPLC using a C18 column and isocratic elution with acetonitrile-water (25:75, v/v). This step resolves this compound (retention time: 14.2 minutes) from structurally similar analogs.

Structural Characterization of this compound

The structure of this compound is elucidated through spectroscopic and chemical degradation studies.

Spectroscopic Analysis

-

High-Resolution Mass Spectrometry (HRMS): m/z 616.2803 [M+H]+ (calculated for C23H44N4O15: 616.2801).

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the presence of 2-deoxy-scyllo-inosamine, hexose moieties, and amino groups. Key signals include δ 5.12 (anomeric proton) and δ 78.9 (C-1 of inosamine).

-

Infrared (IR) Spectroscopy: Bands at 3350 cm−1 (N–H stretch) and 1640 cm−1 (amide I) indicate amino and glycosidic linkages.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for elucidating the biosynthetic pathway of Inosamycin C?

- Methodological Answer: Combine genomic mining (e.g., antiSMASH for gene cluster identification ) with isotopic labeling (e.g., -acetate or -glycine) to trace precursor incorporation. Validate via LC-MS/MS fragmentation patterns and heterologous expression of candidate genes in model hosts like Streptomyces coelicolor .

- Critical Considerations: Ensure negative controls (e.g., non-producing strains) and replicate experiments (≥3 biological replicates) to confirm pathway specificity .

Q. How can researchers optimize the isolation of this compound from complex microbial extracts?

- Methodological Answer: Employ orthogonal separation techniques:

Pre-fractionation: Solid-phase extraction (e.g., HP20 resin) to reduce matrix complexity.

Chromatography: Combine reversed-phase HPLC (C18 column) with ion-exchange chromatography to resolve polar impurities .

Purity Validation: Use NMR (e.g., - HSQC) and HRMS (mass error < 2 ppm) to confirm structural integrity .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer: Prioritize target-specific assays (e.g., Mycobacterium tuberculosis H37Rv for antimycobacterial activity) over broad-spectrum screens. Use microbroth dilution (CLSI guidelines) with cytotoxicity counter-screens (e.g., HEK293 cells) to establish selectivity indices .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s mechanism of action across studies?

- Methodological Answer: Apply triangulation:

Genetic Knockdown: CRISPR/Cas9 silencing of putative targets (e.g., ribosomal proteins) in model organisms.

Biochemical Assays: Surface plasmon resonance (SPR) or ITC to quantify binding affinity to suspected targets .

Metabolomic Profiling: Track downstream metabolic perturbations via GC-MS or NMR .

- Data Reconciliation: Use Bayesian statistics to weigh evidence quality (e.g., prior probabilities based on assay robustness) .

Q. What computational approaches enhance structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer:

Docking Simulations: Use AutoDock Vina with flexible side-chain sampling to predict binding poses against validated targets (e.g., 50S ribosome).

MD Simulations: Run 100-ns trajectories in explicit solvent (AMBER force field) to assess complex stability .

QSAR Modeling: Apply Random Forest or Gaussian processes to correlate substituent effects (Hammett σ, logP) with bioactivity .

Q. How can researchers validate the ecological role of this compound in microbial competition?

- Methodological Answer:

Co-culture Systems: Pair producer strains (e.g., Streptomyces spp.) with susceptible pathogens in soil microcosms.

Imaging: MALDI-TOF IMS to spatially map this compound production during competitive interactions .

Gene Expression: RNA-seq of quorum sensing regulators (e.g., luxR homologs) under competitive stress .

Data Integrity & Reproducibility

Q. What protocols minimize batch-to-batch variability in this compound production?

- Methodological Answer: Standardize fermentation conditions:

- Culture Media: Chemically defined media (CDM) over complex extracts (e.g., avoid yeast extract variability).

- Process Controls: Monitor dissolved O, pH, and temperature in bioreactors (±2% tolerance) .

- QC Metrics: Track titers via qNMR (DSS internal standard) and bioactivity per ISO 20776-1 .

Q. How should researchers document synthetic modifications to this compound’s core structure?

- Methodological Answer:

Spectral Annotations: Assign all / NMR signals (δ, multiplicity, -coupling) and IR bands (e.g., carbonyl stretches).

Crystallography: Deposit X-ray structures in Cambridge Structural Database (CSD) with CIF validation reports .

Open Data: Share raw LC-MS/MS files (mzML format) in public repositories (e.g., GNPS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.